

Miliacin: Basic Properties & Identified Biological Activities

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Compound Focus: Miliacin

CAS No.: 5945-45-9

Cat. No.: S575019

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Miliacin is a pentacyclic triterpenoid compound found in broomcorn millet. The table below summarizes its core properties and documented bioactivities, which are mainly investigated in biomedical contexts.

Property/Category	Description
Chemical Name	3 β -Methoxyolean-18-ene [1]
IUPAC Name	(3S,4aR,6aS,6aR,6bR,8aR,14aR,14bR)-3-methoxy-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,9,10,13,14,14a-tetradecahydronicene [1]
Molecular Formula	C ₃₁ H ₅₂ O [1]
Molecular Weight	440.8 g/mol [1]
CAS Number	5945-45-9 [1]
Plant Source	Grains of <i>Panicum miliaceum</i> L. (broomcorn millet) [1] [2]
Documented Bioactivities	Stimulates keratinocyte proliferation; protects against stress-induced lipid peroxidation; produces a protective effect on splenocytes by decreasing DNA fragmentation [3] [1]

Proso Millet's Physiological Response to Abiotic Stress

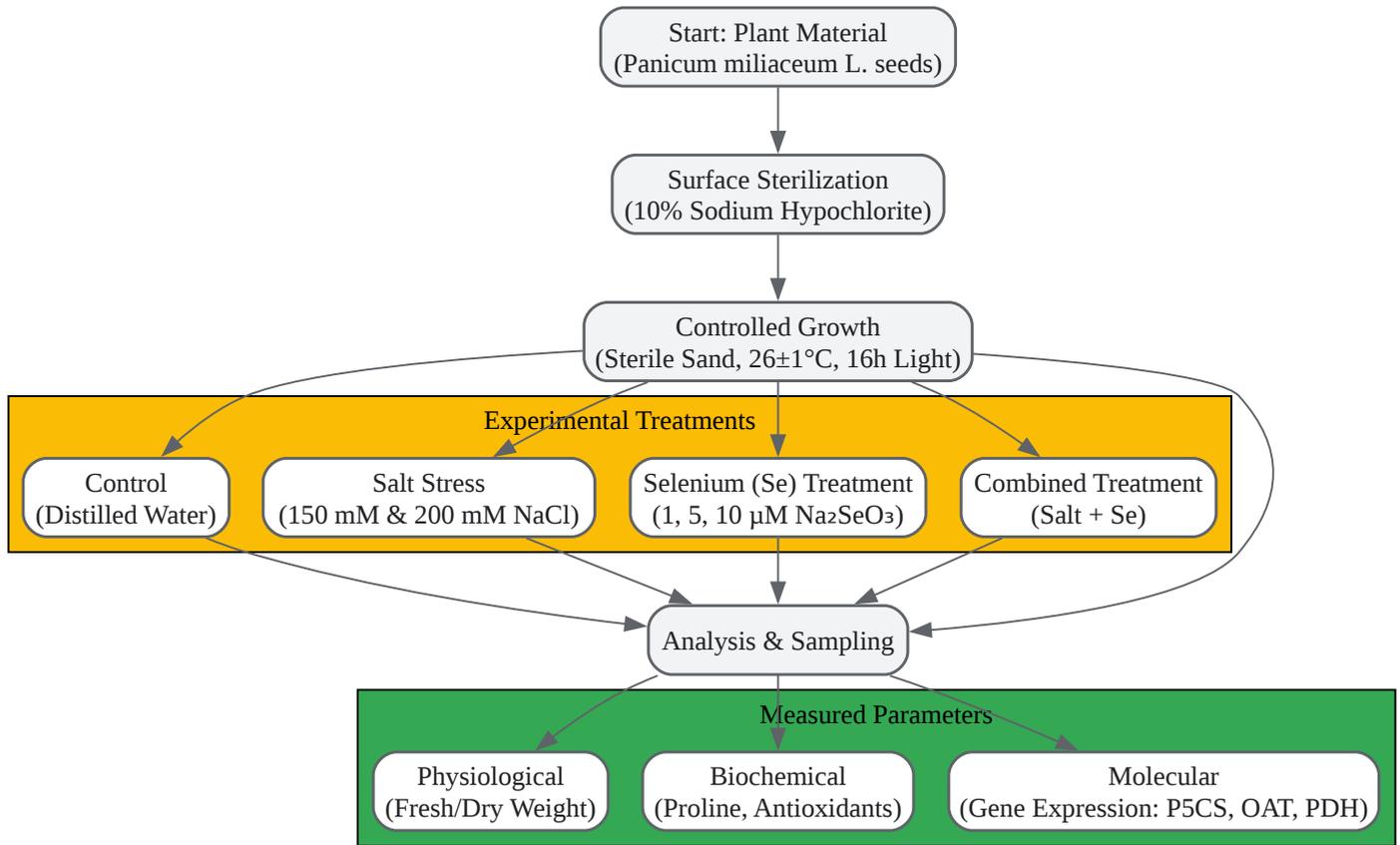
While the role of **miliacin** itself is unclear, research into how proso millet responds to environmental stresses like salinity reveals key physiological pathways. The following experimental protocol and results illustrate this.

Detailed Experimental Protocol: Salt Stress Response

A 2024 study investigated the molecular mechanisms of salt stress tolerance in *Panicum miliaceum* and the alleviating effect of Selenium (Se) [4].

- **1. Plant Growth Regimen:** Seeds were surface-sterilized and sown in sterile sand within controlled environment chambers ($26 \pm 1^\circ\text{C}$, 16-hour photoperiod) [4].
- **2. Experimental Treatments:** Plants were divided into several sets:
 - **Control set:** Irrigated with distilled water.
 - **Salt stress sets:** Irrigated with 150 mM and 200 mM NaCl solutions.
 - **Selenium treatment sets:** Treated with 1, 5, and 10 μM Sodium Selenite (Na_2SeO_3), both under non-saline and saline (150/200 mM NaCl) conditions [4].
- **3. Measured Parameters:**
 - **Physiological:** Fresh weight (FW) and dry weight (DW) to assess growth.
 - **Biochemical:** Quantification of proline content and assessment of antioxidant enzyme activities.
 - **Molecular:** RNA extraction and Gene Expression Analysis via RT-qPCR for genes involved in proline biosynthesis (P5CS, OAT) and catabolism (PDH) [4].

The experimental workflow for this study can be summarized as follows:



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Experimental workflow for analyzing salt stress tolerance in proso millet.

Key Quantitative Findings on Salt Stress Mitigation

The study generated significant quantitative data on how Selenium alleviates salt stress in proso millet.

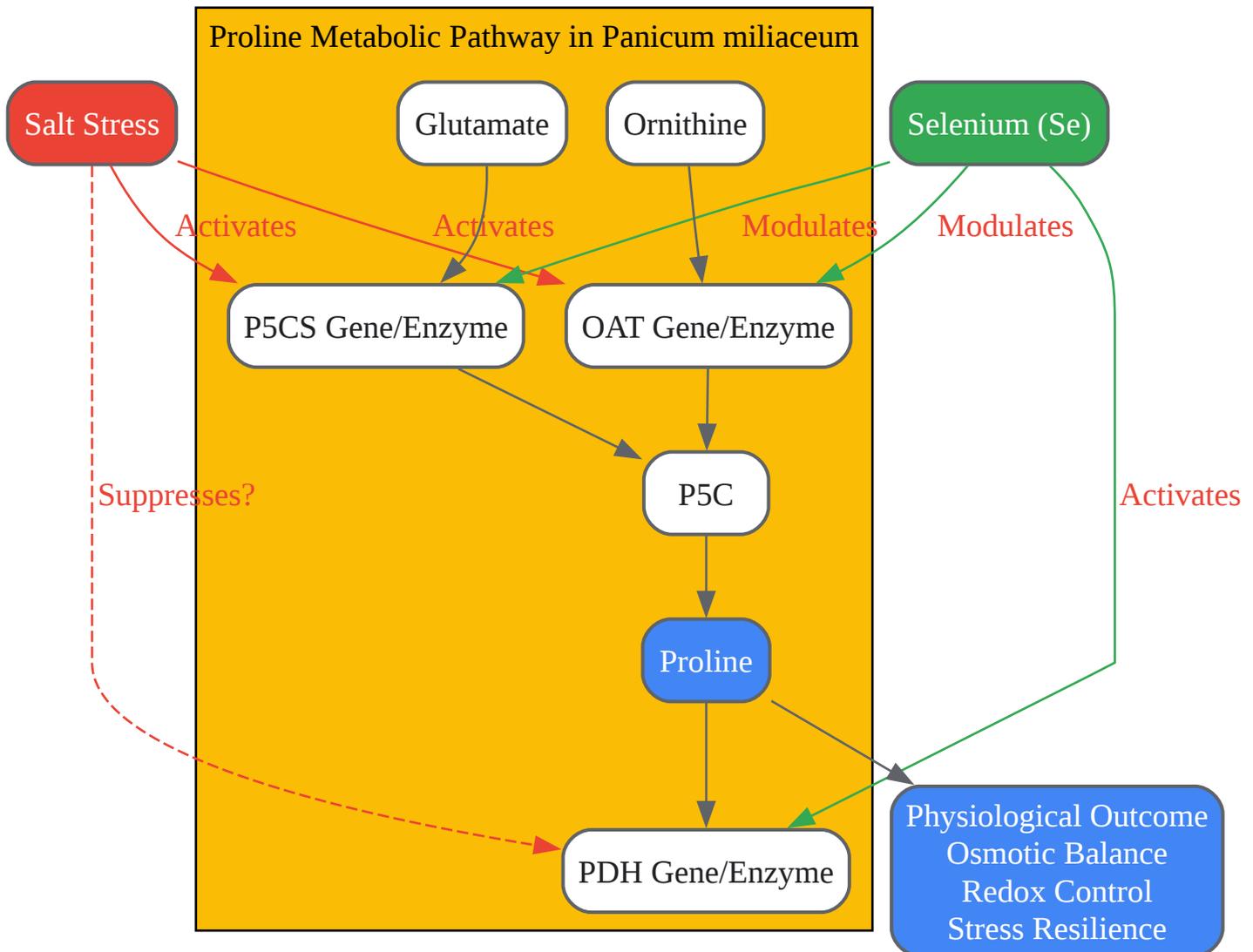
Table 1: Effect of Salt Stress and Selenium on Growth and Proline Content

Treatment	Fresh Weight (FW) Change vs. Control	Proline Content vs. Control
150 mM NaCl	-38.6% [4]	Significant Increase [4]
200 mM NaCl	-52.3% [4]	Significant Increase [4]
1 μ M Se (No Salt)	+5.1% [4]	Data Not Specified
5 μ M Se (No Salt)	+5.7% [4]	Data Not Specified
10 μ M Se (No Salt)	+6.4% [4]	Data Not Specified
150 mM NaCl + 1 μ M Se	+63.8% (vs. 150mM NaCl) [4]	Data Not Specified
150 mM NaCl + 5 μ M Se	+36.5% (vs. 150mM NaCl) [4]	Reduced vs. Salt-Stressed [4]
150 mM NaCl + 10 μ M Se	+29.9% (vs. 150mM NaCl) [4]	Reduced vs. Salt-Stressed [4]

Table 2: Gene Expression Changes under Salt Stress and Selenium

Gene	Function	Expression under Salt Stress	Expression with Se Addition
P5CS	Proline biosynthesis (Glutamate pathway)	Upregulated [4]	Modulated (reduced vs. salt-only) [4]
OAT	Proline biosynthesis (Ornithine pathway)	Upregulated [4]	Modulated (reduced vs. salt-only) [4]
PDH	Proline catabolism	Data Not Specified	Upregulated [4]

The relationship between salt stress, selenium, and the proline biosynthesis pathway is illustrated below.



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>Schematic of proline metabolism regulation under salt stress and selenium treatment in proso millet. Salt stress upregulates biosynthesis genes (P5CS, OAT). Selenium modulates this response and activates proline catabolism (PDH), fine-tuning proline levels for stress resilience [4].

Analytical Methods for Miliacin Extraction and Quantification

Although its physiological role is not fully defined, **miliacin** is a valuable biomarker. Here are technical protocols for its extraction and analysis.

Extraction and Analysis of Miliacin

1. Liquified Isobutane Extraction

- **Objective:** To extract **miliacin** from millet seeds using liquified isobutane as a solvent [3].
- **Protocol:**
 - Load raw millet material into an extractor.
 - Treat the raw material with liquified isobutane supplied from a pressure vessel.
 - Upon completion, transfer the solvent containing dissolved compounds to an evaporator.
 - Reduce pressure in the evaporator, causing the solvent to vaporize and separate from the extract.
 - Collect the final extract after solvent recovery [3].
- **Quality Control:** Analyze the acid value and peroxide value of the extracted oil according to the European Pharmacopoeia [3].

2. Supercritical CO₂ Extraction

- **Objective:** To obtain a millet extract rich in **miliacin** [5].
- **Protocol:** **Miliacin**-containing proso millet seeds are extracted using a supercritical CO₂ extraction process. Sunflower oil is often added as an excipient to stabilize the content [5].

3. Quantification via Gas Chromatography (GC)

- **Objective:** To determine the **miliacin** content in millet extracts [5] [3].
- **Protocol:**
 - **Instrument:** Gas Chromatograph fitted with a Flame Ionization Detector (GC-FID) [5].
 - **Column:** 5% phenyl-methylpolysiloxane column (e.g., 0.25 μm, 0.25 mm × 30 m) [5].
 - **Procedure:** The extract is injected into the GC system. The **miliacin** content is quantified by comparing the peak area or retention time with a standard reference sample of **miliacin** [3].

Summary and Research Outlook

In summary, while **miliacin** itself is not yet a fully defined functional molecule in plant physiology, it serves as a robust chemotaxonomic biomarker. Current research indicates that its plant of origin, *Panicum*

miliaceum, possesses a sophisticated stress tolerance system, with the proline pathway playing a central role.

Future research could be directed towards:

- **Elucidating Miliacin's Function:** Investigating whether **miliacin** plays a direct role in stress adaptation, perhaps in membrane stabilization or signaling.
- **Genetic Studies:** Exploring the genes and enzymes involved in **miliacin** biosynthesis within the plant.
- **Broader Applicability:** Determining if the stress response mechanisms identified in proso millet are conserved or adapted in other **miliacin**-producing plants.

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